molecular formula C14H20O3 B3427701 Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate CAS No. 61363-31-3

Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate

Cat. No.: B3427701
CAS No.: 61363-31-3
M. Wt: 236.31 g/mol
InChI Key: YKVJWMKLQRKVNG-UHFFFAOYSA-N
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Description

Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate is a complex organic compound with a unique tricyclic structure. It is characterized by its three interconnected rings and an ester functional group. This compound is of interest in various fields of chemistry due to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include oxidation and esterification to introduce the oxo and ethyl carboxylate groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tricyclic structure can mimic natural substrates, allowing it to bind to active sites and modulate biochemical pathways.

Comparison with Similar Compounds

    Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-3-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness: this compound is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its tricyclic structure provides a rigid framework that can influence its reactivity and interactions with other molecules.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

61363-31-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate

InChI

InChI=1S/C14H20O3/c1-2-17-14(16)12-10-4-8-3-9(5-10)7-11(6-8)13(12)15/h8-12H,2-7H2,1H3

InChI Key

YKVJWMKLQRKVNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O

Canonical SMILES

CCOC(=O)C1C2CC3CC(C2)CC(C3)C1=O

Origin of Product

United States

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